

3-Cyano-5-nitrobenzotrifluoride molecular structure and formula

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Compound of Interest

Compound Name: 3-Cyano-5-nitrobenzotrifluoride

Cat. No.: B1588953

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An In-Depth Technical Guide to 3-Cyano-5-nitrobenzotrifluoride

Introduction

3-Cyano-5-nitrobenzotrifluoride is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl, a cyano, and a nitro group on a benzene ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis. The strategic placement of these strong electron-withdrawing groups activates the molecule for specific chemical transformations and provides a scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Identity and Structural Elucidation

The defining characteristic of **3-Cyano-5-nitrobenzotrifluoride** is the specific arrangement of three powerful electron-withdrawing substituents on the benzene core. This substitution pattern dictates the molecule's reactivity and its utility as a synthetic intermediate.

Molecular Formula: $C_8H_3F_3N_2O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 216.12 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 20566-80-7[1][2][3][4]

Synonyms: 3-Nitro-5-(trifluoromethyl)benzonitrile[2]

Structural Analysis

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5.[4]

- 1-position: Trifluoromethyl group ($-\text{CF}_3$): This bulky, highly electronegative group enhances metabolic stability and lipophilicity in derivative compounds, which are desirable traits in drug candidates.[5]
- 3-position: Cyano group ($-\text{C}\equiv\text{N}$): A linear, strong electron-withdrawing group that can participate in various chemical transformations or act as a key binding element in biologically active molecules.[4]
- 5-position: Nitro group ($-\text{NO}_2$): Another potent electron-withdrawing group that significantly influences the electronic nature of the aromatic ring. It can be readily reduced to an amino group, providing a synthetic handle for further functionalization.[4][5]

The collective electron-withdrawing nature of these groups deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, a key aspect of its chemical reactivity.[5]

Caption: Molecular structure of **3-Cyano-5-nitrobenzotrifluoride**.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of a compound is fundamental for its application in a laboratory setting. These characteristics confirm the identity and purity of the substance.

Key Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₃ F ₃ N ₂ O ₂	[1][2][3][6]
Molecular Weight	216.12 g/mol	[2][3][4]
CAS Number	20566-80-7	[1][3][4]
Appearance	Data not consistently available; likely a solid at room temperature	
Melting Point	78-81°C	[7]
Boiling Point	241.8°C at 760 mmHg	
Purity	Typically ≥97%	[1]

Spectroscopic Data Interpretation

Spectroscopic analysis provides a "fingerprint" of the molecule, allowing for unambiguous structure confirmation.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution. The spectrum of a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, shows aromatic protons as multiplets between δ 8.11 and 8.59 ppm, indicating a highly deshielded environment due to the electron-withdrawing groups.[8] For **3-Cyano-5-nitrobenzotrifluoride**, one would expect three distinct signals in the aromatic region, each integrating to one proton.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative substituents (-CF₃, -CN, -NO₂) will appear at characteristic chemical shifts. Quaternary carbons (those attached to the substituents) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
- IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. Characteristic vibrational frequencies would include:
 - -C≡N (Nitrile stretch): A sharp, medium-intensity peak around 2230 cm⁻¹.

- -NO₂ (Nitro stretches): Two strong peaks, one for the asymmetric stretch (~1530 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).
- -CF₃ (C-F stretches): Strong, broad absorptions in the 1100-1300 cm⁻¹ region.
- Aromatic C-H stretches: Peaks appearing just above 3000 cm⁻¹.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight of the compound.[6] Fragmentation patterns can provide further structural information, such as the loss of the nitro or cyano groups.

Synthesis and Reactivity

Synthetic Protocols

The synthesis of **3-Cyano-5-nitrobenzotrifluoride** typically involves the modification of a pre-existing substituted benzotrifluoride. A common strategy is the dehydration of an amide precursor.

Protocol: Dehydration of 3-Nitro-5-(trifluoromethyl)benzamide[9]

This method provides a high-yielding and straightforward route to the target compound. The causality behind this choice is the ready availability of the starting amide and the efficiency of trifluoroacetic anhydride as a dehydrating agent.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3-nitro-5-(trifluoromethyl)benzamide (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
- **Base Addition:** Add triethylamine (1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.
- **Dehydrating Agent:** Cool the mixture (e.g., to 20°C) and slowly add trifluoroacetic anhydride (1.5 equivalents). This powerful dehydrating agent efficiently converts the primary amide to a nitrile.
- **Reaction Monitoring:** Stir the reaction mixture at 20°C for approximately 2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to confirm the

consumption of the starting material.

- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-nitro-5-(trifluoromethyl)benzonitrile.



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Caption: Workflow for the synthesis of **3-Cyano-5-nitrobenzotrifluoride**.

Chemical Reactivity

The reactivity of **3-Cyano-5-nitrobenzotrifluoride** is dominated by its functional groups:

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is a gateway to a wide range of derivatives, such as amides and sulfonamides.
- **Nucleophilic Aromatic Substitution (S_NAr):** While the cyano group is generally not a good leaving group, the highly electron-deficient nature of the ring could facilitate S_NAr reactions under specific conditions if a suitable leaving group were present in a similar scaffold (e.g., a halogen).^[4]
- **Hydrolysis of the Cyano Group:** The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, providing another avenue for derivatization.

Applications in Research and Drug Development

3-Cyano-5-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its trifluoromethylated structure is particularly valuable in drug design.

- **Protein Degradator Building Blocks:** The compound is listed as a building block for protein degraders, a cutting-edge area of drug discovery.[1] PROTACs (Proteolysis-targeting chimeras) and molecular glues often require rigid, functionalized aromatic cores, for which this molecule is an excellent starting point.
- **Scaffold for Bioactive Molecules:** The presence of three distinct, reactive functional groups allows for its use as a versatile scaffold. Medicinal chemists can selectively modify each group to explore the structure-activity relationship (SAR) of a new drug candidate. The trifluoromethyl group often improves metabolic stability and cell permeability.[5]
- **"Click" Chemistry:** The reduction of the nitro group to an amine, followed by diazotization and substitution, can yield an azide derivative. This azide can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to rapidly generate libraries of complex molecules for high-throughput screening.[10][11]

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